N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide
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Overview
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is a compound of significant interest due to its diverse applications in the fields of chemistry, biology, medicine, and industry. It contains a pyrimidine ring with a dimethylamino group, and is known for its distinct chemical properties and versatility in various reactions.
Scientific Research Applications
Chemistry: In organic synthesis, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide serves as a precursor for the development of more complex molecules and functional materials. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, it acts as a ligand in studying enzyme interactions and receptor binding. Its pyrimidine core is essential for understanding nucleotide analog interactions.
Medicine: Medically, this compound is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for cancer and infectious diseases due to its ability to interact with specific molecular targets.
Industry: Industrially, it finds applications in the production of advanced materials, including polymers and coatings, due to its unique chemical properties that impart desirable mechanical and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide can be accomplished through several routes. One common method involves the alkylation of 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate, followed by subsequent acetamidation using ammonium acetate in the presence of a suitable catalyst.
- Step 1: Alkylation:
React 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate.
Conditions: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO), with potassium carbonate as a base, at 60-70°C.
- Step 2: Acetamidation:
Treat the intermediate with ammonium acetate.
Conditions: Conduct the reaction in ethanol at reflux temperature for 6-8 hours.
Industrial Production Methods: In industrial settings, the production is scaled up using continuous flow reactors to ensure higher yields and purity. The process involves optimized reaction times, temperatures, and the use of robust catalysts to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide undergoes oxidation when exposed to strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reagents: Hydrogen peroxide or peracids.
Conditions: Aqueous medium at room temperature.
- Reduction:
The compound can be reduced, particularly the acetamide moiety, using reducing agents like lithium aluminum hydride.
Conditions: Anhydrous ether solvents at low temperatures.
- Substitution:
It engages in nucleophilic substitution reactions, especially at the dimethylamino group, resulting in various substituted derivatives.
Reagents: Alkyl halides or acyl chlorides.
Conditions: Conducted in polar solvents with bases such as sodium hydroxide or potassium carbonate.
- N-Oxide derivatives:
- Reduced amide:
- Substituted pyrimidines:
Mechanism of Action
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites, altering enzymatic activity, or modulating receptor functions. Key pathways include inhibition of specific kinases or proteases, which can be leveraged for therapeutic purposes.
Comparison with Similar Compounds
Compared to other pyrimidine-based compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is unique due to the presence of both dimethylamino and acetamide groups, which enhance its solubility and reactivity. Similar compounds include:
- N-(2-aminomethyl)pyrimidine-4-amine:
- 2-Methyl-4-(dimethylamino)pyrimidine:
- N-(2-(4-amino-6-(methylthio)pyrimidin-2-yl)amino)ethyl)acetamide:
These compounds share structural similarities but differ in their chemical reactivity and biological interactions, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-8-14-10(7-11(15-8)16(3)4)13-6-5-12-9(2)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWKTKKHUKDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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